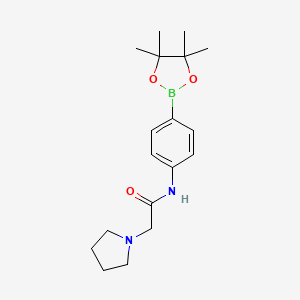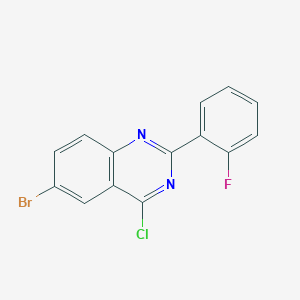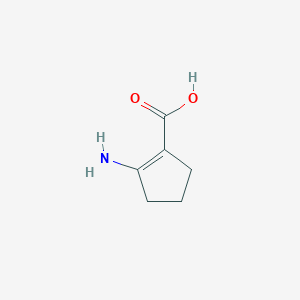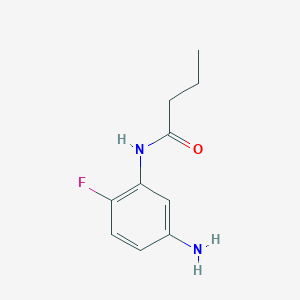
N-(5-Amino-2-fluorophenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-Amino-2-fluorophenyl)butanamide” is a chemical compound with the molecular formula C10H13FN2O and a molecular weight of 196.22 . It is commonly known as 5-AF-NNE1 and is used in scientific experiments.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a butanamide chain attached to a 2-fluorophenyl group at one end and an amino group at the other . The presence of the fluorine atom and the amino group may influence the compound’s reactivity and interactions with other molecules.
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 196.22 g/mol . Its exact physical properties such as melting point, boiling point, and solubility are not provided in the sources I found.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity :
- N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides, similar to the requested compound, have been synthesized and tested for their biological activity. These compounds showed inhibitory potential against tyrosinase and reduced pigmentation in zebrafish, indicating potential as depigmentation drugs with minimal side effects (Raza et al., 2019).
Radio-Iodinated Agents for Medical Imaging :
- Compounds structurally related to N-(5-Amino-2-fluorophenyl)butanamide have been synthesized and labeled with radioiodine for potential use in medical imaging, specifically in positron emission tomography (PET) (Dischino et al., 2002).
Potential in Neuroprotection and Kinase Inhibition :
- Several compounds with structural similarity to this compound have been examined for their neuroprotective effects and as kinase inhibitors. These studies indicate the potential of these compounds in treating neurological diseases and cancers (Schroeder et al., 2009).
Chemokine Receptor Antagonists :
- Compounds like gamma-aminoamide CC chemokine receptor 2 (CCR2) antagonists, structurally related to the requested compound, have been studied for their potential in treating diseases related to chemokine receptors (Pasternak et al., 2006).
Fluorescence and Spectroscopic Studies :
- Research on compounds related to this compound has revealed interesting fluorescence effects, which could be used in biological and molecular medicine studies (Budziak et al., 2019).
Propiedades
IUPAC Name |
N-(5-amino-2-fluorophenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c1-2-3-10(14)13-9-6-7(12)4-5-8(9)11/h4-6H,2-3,12H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDDQFHKPOHZBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC(=C1)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
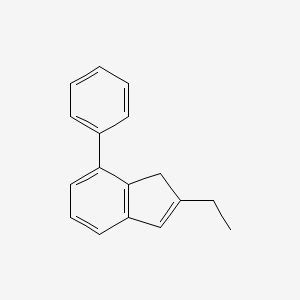
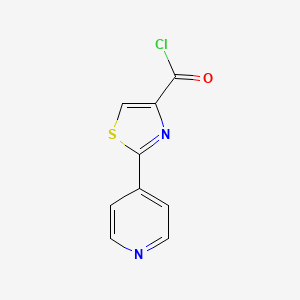
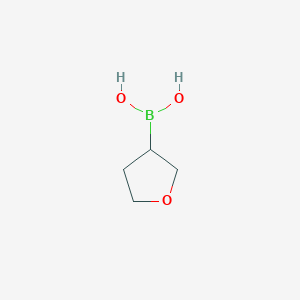
![4-Spiro-[1-thiophthalane] piperidine hydrochloride](/img/structure/B1319507.png)
